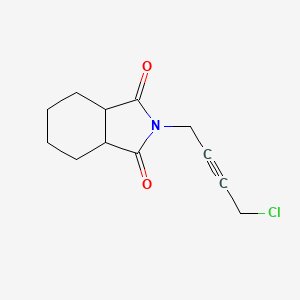![molecular formula C19H14N2O B14341398 [3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]propanedinitrile CAS No. 104751-33-9](/img/structure/B14341398.png)
[3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]propanedinitrile: is an organic compound that belongs to the class of nitriles This compound is characterized by the presence of a methoxyphenyl group and a phenylprop-2-en-1-ylidene group attached to a propanedinitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]propanedinitrile typically involves the condensation of 4-methoxybenzaldehyde with benzyl cyanide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
4-Methoxybenzaldehyde+Benzyl cyanideNaOH, refluxthis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitrile group can yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is explored for its potential pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials.
Mechanism of Action
The mechanism of action of [3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]propanedinitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the methoxy and phenyl groups allows for specific interactions with target proteins, influencing their function and signaling pathways. Detailed studies on its binding affinity and molecular interactions are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
[3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]propanedinitrile: shares structural similarities with other nitrile-containing compounds such as and derivatives.
Chalcones: Compounds with a similar backbone but different substituents, such as chalcones, exhibit comparable chemical properties and reactivity.
Uniqueness: The unique combination of the methoxyphenyl and phenylprop-2-en-1-ylidene groups in this compound imparts distinct chemical and biological properties
Properties
CAS No. |
104751-33-9 |
|---|---|
Molecular Formula |
C19H14N2O |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenyl)-1-phenylprop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C19H14N2O/c1-22-18-10-7-15(8-11-18)9-12-19(17(13-20)14-21)16-5-3-2-4-6-16/h2-12H,1H3 |
InChI Key |
VSNUJTDVARFMCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=C(C#N)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thiophene, 2,2'-[1,2-bis(methylene)-1,2-ethanediyl]bis-](/img/structure/B14341336.png)
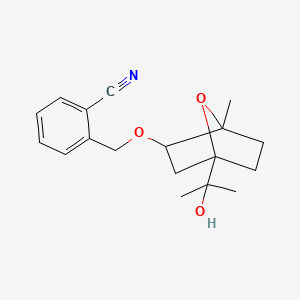
![11-Chloromethylene pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one](/img/structure/B14341347.png)
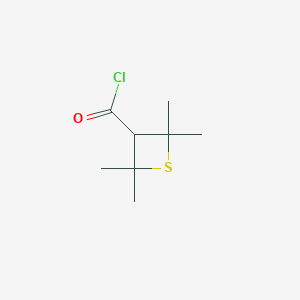
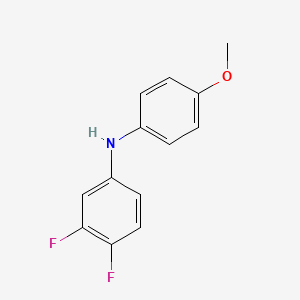
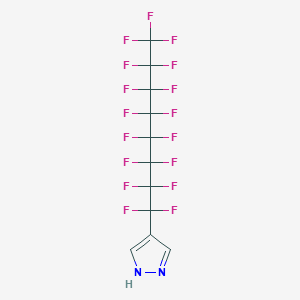
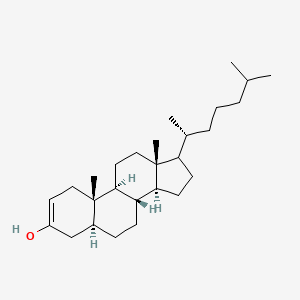
![2-(4-Aminoimidazo[4,5-d]pyridazin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14341377.png)
![(1S,3Z,7Z,16R,18R)-16,18-dichloro-11,22-dihydroxy-4,8,19,19-tetramethyl-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,7,10,12,14(22)-pentaene-15,21-dione](/img/structure/B14341389.png)
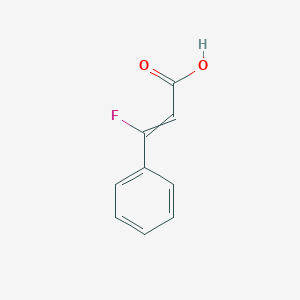
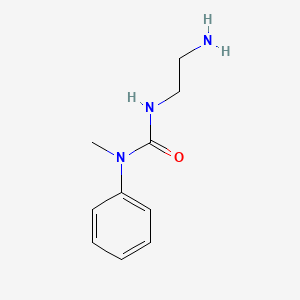
![4-Methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole;perchloric acid](/img/structure/B14341406.png)
